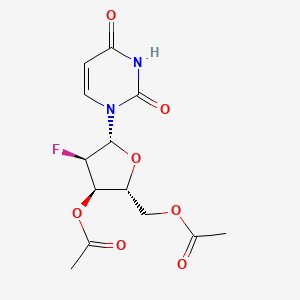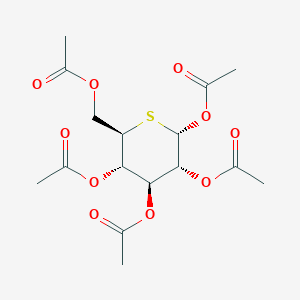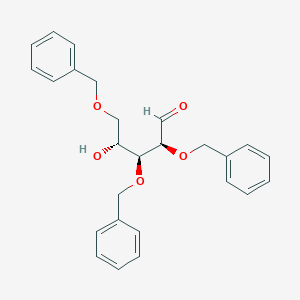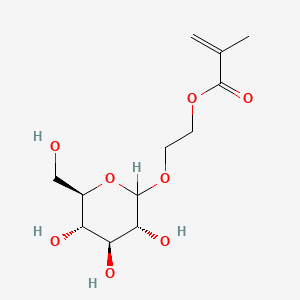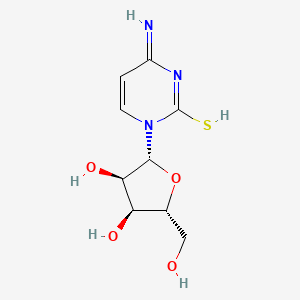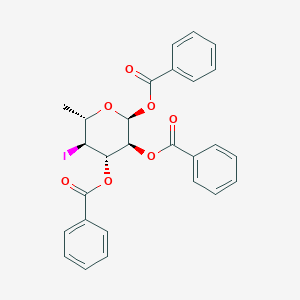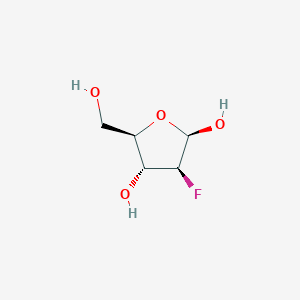
2-Fluoro-2-deoxy-D-arabinose
Übersicht
Beschreibung
2-Fluoro-2-deoxy-D-arabinose is a modified sugar molecule where the hydroxyl group at the second carbon of D-arabinose is replaced by a fluorine atom. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications. It is particularly noted for its role in the synthesis of nucleoside analogs used in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-deoxy-D-arabinose has several applications in scientific research:
Biology: Studied for its interactions with enzymes and nucleic acids, providing insights into molecular recognition and binding.
Medicine: Incorporated into therapeutic agents for the treatment of viral infections and cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-deoxy-D-arabinose typically involves the fluorination of D-arabinose. One common method is the reaction of D-arabinose with diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:
- D-arabinose is dissolved in anhydrous dichloromethane.
- Diethylaminosulfur trifluoride is added dropwise to the solution at low temperatures (0-5°C).
- The reaction mixture is stirred for several hours, gradually warming to room temperature.
- The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as chemoenzymatic synthesis. This method combines chemical and enzymatic steps to achieve higher yields and purity. For example, the enzymatic transformation of D-arabinose into its fluorinated derivative can be catalyzed by specific enzymes like ribokinase and phosphopentomutase .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-2-deoxy-D-arabinose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Condensation Reactions: It can participate in condensation reactions to form glycosidic bonds with other molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 2-substituted derivatives.
Oxidation: Formation of 2-fluoro-2-deoxy-D-arabinonic acid.
Reduction: Formation of 2-fluoro-2-deoxy-D-arabinitol.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-deoxy-D-arabinose primarily involves its incorporation into nucleic acids. The fluorine atom at the second carbon alters the sugar’s conformation, enhancing its binding affinity to target molecules. This modification can inhibit the activity of enzymes like ribonuclease H, leading to the degradation of target RNA . Additionally, the compound’s stability and resistance to hydrolysis make it a valuable tool in gene silencing and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2-Deoxy-D-arabinose: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoro-2-deoxy-D-glucose: Another fluorinated sugar with distinct applications in imaging and diagnostics.
2-Fluoro-2-deoxy-D-ribose: Similar structure but with a different stereochemistry, affecting its interactions with biological molecules.
Uniqueness: 2-Fluoro-2-deoxy-D-arabinose is unique due to its specific fluorination at the second carbon, which imparts enhanced stability and binding affinity. This makes it particularly useful in the synthesis of nucleoside analogs and therapeutic agents .
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUWTJAKZMHWBQ-KKQCNMDGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)O)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







